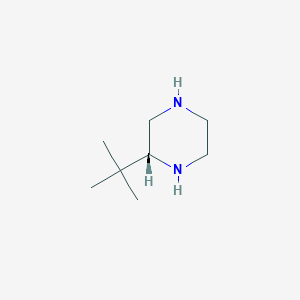

R-2-Tert-butyl piperazine

CAS No.:

Cat. No.: VC17592021

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18N2 |

|---|---|

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | (2R)-2-tert-butylpiperazine |

| Standard InChI | InChI=1S/C8H18N2/c1-8(2,3)7-6-9-4-5-10-7/h7,9-10H,4-6H2,1-3H3/t7-/m0/s1 |

| Standard InChI Key | ZXJUSCSGOOZJMN-ZETCQYMHSA-N |

| Isomeric SMILES | CC(C)(C)[C@@H]1CNCCN1 |

| Canonical SMILES | CC(C)(C)C1CNCCN1 |

Introduction

Structural and Stereochemical Features

Piperazine derivatives are six-membered heterocyclic rings containing two nitrogen atoms at opposing positions. In R-2-Tert-butyl piperazine, the tert-butyl group (-C(CH₃)₃) occupies the second carbon position in an R-configuration, imparting steric bulk and influencing the molecule’s conformational dynamics . Comparative analysis of related compounds, such as (R)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate (CAS 169448-87-7), reveals that substituent positioning and stereochemistry critically modulate solubility, reactivity, and biological activity .

Molecular Configuration and Stereoelectronic Effects

The tert-butyl group’s electron-donating inductive effect stabilizes the piperazine ring, while its bulky nature restricts rotational freedom around the C-N bonds. This steric hindrance can enhance stereoselectivity in reactions involving the nitrogen atoms, as observed in (2S,5S)-5-tert-butyl-piperazine-2-carboxylic acid derivatives . For instance, the SMILES notation for a related compound, CC(C)(C)[C@H]1CN[C@@H](CN1)C(=O)N[C@H](CC2=CC=C(C=C2)F)C(=O)N3CCC(CC3)(C4CCCCC4)C(=O)NC(C)(C)C, highlights the interplay of stereochemistry and functional group arrangement .

Table 1: Comparative Molecular Properties of Tert-Butyl Piperazine Derivatives

*Theoretical value based on analogous structures.

Synthetic Methodologies

The synthesis of R-2-Tert-butyl piperazine derivatives often involves multi-step protocols to achieve precise stereochemical control. A patented method for synthesizing (R)-1-Boc-3-hydroxymethyl piperazine provides a template for analogous routes .

Ring-Closing Reaction

Ethylenediamine reacts with (R)-glycidol in the presence of potassium carbonate and a copper chromite catalyst under reflux conditions to form (R)-2-hydroxymethyl piperazine. Optimal molar ratios include:

-

Ethylenediamine : (R)-glycidol = 1 : 1.1–1.2

-

Ethylenediamine : K₂CO₃ = 1 : 5–6

Boc Protection and Deprotection

Di-tert-butyl dicarbonate (Boc₂O) introduces Boc groups to the piperazine nitrogen atoms under alkaline conditions. Subsequent hydrolysis with sodium hydroxide selectively removes one Boc group, yielding mono-protected derivatives . For example, (R)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate is synthesized via Boc protection of the intermediate hydroxymethyl piperazine, followed by recrystallization .

Key Reaction Steps:

-

Ring closure: Ethylenediamine + (R)-glycidol → (R)-2-hydroxymethyl piperazine .

-

Boc protection: (R)-2-hydroxymethyl piperazine + Boc₂O → 1,4-di-Boc-2-hydroxymethyl piperazine .

-

Selective hydrolysis: 1,4-di-Boc-2-hydroxymethyl piperazine → (R)-1-Boc-3-hydroxymethyl piperazine .

Physicochemical Properties and Stability

While experimental data for R-2-Tert-butyl piperazine is scarce, related compounds exhibit logP values ranging from -0.16 to 2.28, indicating variable lipophilicity depending on substituents . For instance, (R)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate has a solubility of approximately 33 mg/mL in aqueous solutions and a molar refractivity of 64.47, suggesting moderate polarizability . Stability studies of analogous Boc-protected piperazines highlight susceptibility to acidic hydrolysis, necessitating storage at 2–8°C under inert atmospheres .

Comparative Analysis of Tert-Butyl Piperazine Analogues

The tert-butyl group’s position and stereochemistry significantly influence molecular properties:

Table 2: Impact of Substituent Positioning on Piperazine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume